Methyl 3-nitro-4-(trifluoromethoxy)benzoate
Overview
Description
Methyl 3-nitro-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F3NO5. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzoate ester. This compound is a pale yellow crystalline powder and is used in various fields, including medicinal chemistry, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-nitro-4-(trifluoromethoxy)benzoate typically involves the nitration of methyl 4-(trifluoromethoxy)benzoate. The process begins with the preparation of methyl 4-(trifluoromethoxy)benzoate, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-nitro-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products:
Reduction: The major product of the reduction reaction is Methyl 3-amino-4-(trifluoromethoxy)benzoate.
Substitution: The products depend on the nucleophile used; for example, using an amine would yield Methyl 3-nitro-4-(aminomethoxy)benzoate.
Scientific Research Applications
Methyl 3-nitro-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in pests.
Material Sciences: The compound is utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-(trifluoromethoxy)benzoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets .
Comparison with Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 3-nitrobenzoate
Comparison: Methyl 3-nitro-4-(trifluoromethoxy)benzoate is unique due to the presence of both a nitro group and a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to similar compounds. The trifluoromethoxy group also enhances the compound’s lipophilicity, making it more effective in applications requiring membrane permeability .
Properties
IUPAC Name |
methyl 3-nitro-4-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c1-17-8(14)5-2-3-7(18-9(10,11)12)6(4-5)13(15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKSJOXKTZEEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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